molecular formula C9H16ClNO B6224691 3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 2768326-86-7

3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride

Cat. No. B6224691
CAS RN: 2768326-86-7
M. Wt: 189.7
InChI Key:
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Description

3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride, also known as OPC-14523, is a chemical compound that has been of interest to the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. 3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride has been shown to enhance the release of dopamine and serotonin in certain brain regions, which may contribute to its therapeutic effects. Additionally, 3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are involved in the growth and survival of neurons.
Biochemical and Physiological Effects
3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride has been shown to have a number of biochemical and physiological effects. In animal models, 3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride has been shown to increase the levels of dopamine and serotonin in certain brain regions, which may contribute to its therapeutic effects. Additionally, 3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride has been shown to increase the expression of BDNF, which may promote the growth and survival of neurons. 3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride is that it has been shown to be effective in animal models of various neurological and psychiatric disorders, including Alzheimer's disease, traumatic brain injury, depression, and anxiety. Additionally, 3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride has been shown to have a favorable safety profile in animal studies. However, one limitation of 3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the study of 3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride. One direction is to further investigate its mechanism of action, which may provide insights into its therapeutic potential. Another direction is to explore its potential as a treatment for other neurological and psychiatric disorders, such as schizophrenia and addiction. Additionally, future studies could investigate the optimal dosing and administration of 3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride, as well as its long-term safety and efficacy in humans.
Conclusion
In conclusion, 3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride is a chemical compound that has been of interest to the scientific community due to its potential therapeutic applications. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride have been discussed in this paper. Further research is needed to fully understand the potential of 3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride as a therapeutic agent.

Synthesis Methods

The synthesis of 3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride involves the reaction of 3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-amine with hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and ethanol. The purity of 3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride can be determined by high-performance liquid chromatography (HPLC) analysis.

Scientific Research Applications

3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride has been studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and pharmacology. In neuroscience, 3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride has been shown to enhance memory consolidation and retrieval in animal models of Alzheimer's disease and traumatic brain injury. In psychiatry, 3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride has been investigated for its potential as an antidepressant and anxiolytic agent. In pharmacology, 3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride has been studied for its effects on the dopamine and serotonin systems, which are involved in the regulation of mood, motivation, and reward.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride involves the reaction of bicyclo[1.1.1]pentan-1-amine with oxirane in the presence of hydrochloric acid to form 3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-amine, which is then converted to its hydrochloride salt form by treatment with hydrochloric acid.", "Starting Materials": [ "Bicyclo[1.1.1]pentan-1-amine", "Oxirane", "Hydrochloric acid" ], "Reaction": [ "Add oxirane dropwise to a solution of bicyclo[1.1.1]pentan-1-amine in hydrochloric acid at room temperature.", "Stir the reaction mixture for several hours until complete conversion of the starting material is observed.", "Extract the product with ethyl acetate and dry over anhydrous magnesium sulfate.", "Concentrate the solution under reduced pressure to obtain 3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-amine as a colorless oil.", "Dissolve the product in hydrochloric acid and evaporate the solution to dryness to obtain 3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride as a white solid." ] }

CAS RN

2768326-86-7

Product Name

3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride

Molecular Formula

C9H16ClNO

Molecular Weight

189.7

Purity

95

Origin of Product

United States

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